25-Deoxyecdysone

Drosophila P1 gene transcription Ecdysteroid

25-Deoxyecdysone (25dE; CAS 22005-50-1) is a naturally occurring ecdysteroid that differs structurally from ecdysone (E) solely by the absence of a hydroxyl group at the C-25 position. It functions as a major secretory product of crustacean Y-organs (molting glands) and serves as the obligate biosynthetic precursor to the high-affinity ecdysone receptor ligand ponasterone A (25-deoxy-20-hydroxyecdysone, PoA) in decapod crustaceans.

Molecular Formula C27H44O5
Molecular Weight 448.6 g/mol
Cat. No. B1245797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Deoxyecdysone
Synonyms25-deoxyecdysone
Molecular FormulaC27H44O5
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
InChIInChI=1S/C27H44O5/c1-15(2)6-7-21(28)16(3)17-9-11-27(32)19-12-22(29)20-13-23(30)24(31)14-25(20,4)18(19)8-10-26(17,27)5/h12,15-18,20-21,23-24,28,30-32H,6-11,13-14H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27+/m0/s1
InChIKeyHHQGPNBMKUXKRM-JUJQDXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25-Deoxyecdysone Structure, Class, and Procurement-Relevant Identity


25-Deoxyecdysone (25dE; CAS 22005-50-1) is a naturally occurring ecdysteroid that differs structurally from ecdysone (E) solely by the absence of a hydroxyl group at the C-25 position [1]. It functions as a major secretory product of crustacean Y-organs (molting glands) and serves as the obligate biosynthetic precursor to the high-affinity ecdysone receptor ligand ponasterone A (25-deoxy-20-hydroxyecdysone, PoA) in decapod crustaceans [2]. In insects, 25dE can be metabolized to PoA and inokosterone, though its role as a major precursor in insects is species-dependent [3]. This compound is of significant interest for researchers studying ecdysteroid biosynthesis, species-specific metabolic pathway bifurcation, and gene-switch technology due to its unique position at the intersection of the ecdysone and ponasterone A biosynthetic branches.

Crustacean ecdysteroid biosynthesis and ponasterone A axis studies
Premolt endocrinology and MIH neuroendocrine regulation research
Orthogonal gene-switch engineering with distinct precursor/metabolite potency profiles
Halloween gene (CYP306A1) functional genomics probe

Why 25-Deoxyecdysone Cannot Be Replaced by Ecdysone or 20-Hydroxyecdysone in Crustacean Endocrinology and Gene-Switch Applications


The ecdysteroid biosynthetic pathway in crustaceans exhibits a critical bifurcation: Y-organs can secrete ecdysone (E) or 25-deoxyecdysone (25dE) depending on species and molt stage, and these two precursors are subsequently hydroxylated by peripheral tissues to yield distinct active hormones—20-hydroxyecdysone (20E) from E, and ponasterone A (PoA) from 25dE [1]. This bifurcation is functionally consequential: 25dE is secreted specifically during the premolt period, whereas E is secreted throughout the molting cycle [2]. Moreover, PoA binds the Drosophila EcR/USP complex with approximately 30–100-fold higher affinity than 20E [3], meaning that the choice between E and 25dE as a starting material fundamentally determines which active hormone axis is being studied. Generic substitution of 25dE with ecdysone or 20E would therefore collapse a branched, species-specific endocrine architecture into a single linear pathway, rendering experimental models of crustacean endocrinology, species-selective ligand design, or orthogonal gene-switch engineering invalid.

25dE → Ponasterone A axis
Ecdysone → 20-Hydroxyecdysone axis

Using ecdysone or 20E collapses the branched endocrine architecture; the high-affinity PoA pathway and its stage-specific regulation may not be reproduced.

MIH suppresses 25dE secretion markedly
MIH suppresses ecdysone secretion only partially

Substituting ecdysone masks the differential neuroendocrine control of the two axes; premolt-specific signaling cannot be modeled.

PoA (from 25dE) exhibits substantially higher EcR affinity than 20E; pathway potency context shifts significantly and may not transfer between precursors.

25-Deoxyecdysone: Quantitative Differentiation Evidence vs. Ecdysone, 20-Hydroxyecdysone, and Ponasterone A


25-Deoxyecdysone Is Equipotent to 20-Hydroxyecdysone in P1 Gene Transcription Induction in Drosophila Fat Body

In a direct head-to-head comparison, 25-deoxyecdysone induced transcription of the P1 gene in Drosophila melanogaster larval fat body with potency indistinguishable from that of 20-hydroxyecdysone (20E) [1]. This finding is notable because 25dE lacks the C-20 hydroxyl group that defines 20E and is generally considered essential for full agonistic activity at the ecdysone receptor. The result demonstrates that in this specific transcriptional context, C-25 deoxygenation does not impair activity, making 25dE a functional equivalent to 20E for P1-reporter-based gene expression studies.

P1 Gene Induction
Reported
Equipotent to 20-hydroxyecdysone in Drosophila fat body
Supports orthogonal gene-switch design
Drosophila larval fat body P1 transcription assay
Drosophila P1 gene transcription Ecdysteroid Gene-switch Transcriptional activity

25-Deoxyecdysone Is the Obligate Precursor of Ponasterone A, a High-Affinity EcR Ligand, in Crustaceans — Distinct from the Ecdysone→20E Axis

In decapod crustaceans, the Y-organ secretes both ecdysone (E) and 25-deoxyecdysone (25dE); however, these two products feed distinct downstream pathways. E is the precursor of 20-hydroxyecdysone (20E), while 25dE is the immediate and obligate precursor of ponasterone A (25-deoxy-20-hydroxyecdysone), the predominant circulating ecdysteroid during premolt in crabs [1][2]. Peripheral tissues hydroxylate 25dE at C-20 to generate PoA, which exhibits an affinity for the EcR/USP heterodimer (Kd ≈ 1.2 nM in the presence of USP) that is up to 100-fold higher than that of 20E [3]. This bifurcation is not a minor metabolic curiosity; it determines which active hormone dominates the ecdysteroid milieu during critical developmental transitions.

Biosynthetic Fate
Reported
25dE → PoA (Kd≈1.2 nM) vs. Ecdysone → 20E (Kd≈55–210 nM)
Enables ponasterone A axis study
Crustacean Y-organ to hemolymph pathway; PoA affinity 30–100× higher
Crustacean endocrinology Y-organ Ponasterone A Biosynthesis Ecdysteroid metabolism

25-Deoxyecdysone Is Differentially Sensitive to Molt-Inhibiting Hormone (MIH) Suppression vs. Ecdysone in Crab Y-Organs

The neuropeptide molt-inhibiting hormone (MIH) suppresses ecdysteroid secretion from crustacean Y-organs, but with markedly different potency against the two secretory products. At an MIH concentration of 10⁻⁸ M, ecdysone (E) secretion is reduced by approximately 50%, whereas 25-deoxyecdysone (25dE) secretion is reduced by 94% [1]. This near-complete suppression of 25dE vs. partial suppression of E indicates that the 25dE-ponasterone A axis is under tighter inhibitory neuroendocrine control than the E-20E axis, consistent with the observation that 25dE is secreted predominantly during the premolt period while E is secreted throughout the molt cycle [1].

MIH Suppression
Reported
25dE secretion suppressed 94% vs. ecdysone ~50% at 10⁻⁸ M MIH
Differential neuroendocrine regulation context
Carcinus maenas Y-organ incubation, RIA quantification
Molt-inhibiting hormone Y-organ Steroidogenesis CAMP Crab endocrinology

25-Deoxyecdysone Is Synthesized from Ecdysone in a Quantitative 4-Step Procedure — A Practical Advantage for Isotopic Labeling

Pis et al. (1995) described a four-step synthesis converting ecdysone to 25-deoxyecdysone via the formation of a mixture of Δ²⁴,²⁵ and Δ²⁵,²⁶ unsaturated intermediates [1]. This procedure is notable because it provides an efficient route to both unlabeled and tritiated 25dE from readily available ecdysone, enabling the preparation of radiolabeled tracer for metabolic and receptor-binding studies. By contrast, the synthesis of ponasterone A or other C-20-hydroxylated ecdysteroids typically requires additional steps or starting materials not commercially available. The reported overall yield and step count make 25dE an attractive starting point for the semi-synthetic preparation of labeled ecdysteroid probes [1].

Synthetic Route
Method context
4-step synthesis from ecdysone with 78% key step conversion
Supports labeled tracer preparation
MnO₂ oxidation enables tritium incorporation
Chemical synthesis Ecdysteroid chemistry Isotopic labeling Tracer studies Y-organ metabolism

25-Deoxyecdysone Serves as a Natural 'C-25 Hydroxylation Knockout' for Studying the Phantom (CYP306A1) Enzyme Step

The Halloween gene Phantom (CYP306A1) encodes the cytochrome P450 enzyme responsible for C-25 hydroxylation in ecdysteroid biosynthesis, converting 25-deoxyecdysteroids to 25-hydroxyecdysteroids [1][2]. 25-Deoxyecdysone represents the substrate for this critical enzymatic step, while ecdysone is the product of the pathway beyond it. This positions 25dE as a natural probe for studying Phantom activity: accumulation of 25dE and its metabolite ponasterone A signals reduced or absent C-25 hydroxylation, whereas conversion to ecdysone (and subsequently 20E) indicates functional Phantom activity. No other commercially available ecdysteroid permits this direct interrogation of the C-25 hydroxylation step in isolation.

CYP306A1 Probe
Class-level
Native substrate for C-25 hydroxylase (Phantom)
Reports Phantom enzyme activity context
Class-level inference; downstream metabolism may confound
CYP306A1 Phantom 25-hydroxylase Halloween genes Ecdysteroid biosynthesis

Ponasterone A (Direct Metabolite of 25dE) Achieves Wing Disc Evagination at ~35-Fold Lower Concentration Than 20-Hydroxyecdysone

Although 25-deoxyecdysone itself lacks the C-20 hydroxyl group required for maximal EcR activation, its immediate downstream metabolite ponasterone A (PoA, 25-deoxy-20-hydroxyecdysone) is among the most potent natural ecdysteroid receptor agonists known. In Drosophila wing disc evagination assays, the EC50 of PoA (2.57 nM) is approximately 35-fold lower than that of 20-hydroxyecdysone (89.8 nM) [1]. This potency differential flows directly from the 25dE → PoA metabolic axis: tissues expressing C-20 hydroxylase activity will convert 25dE to a ligand with substantially higher receptor affinity than tissues converting E to 20E. This has direct implications for the design of cell-based gene-switch systems where the choice of precursor determines the ultimate potency of the inducing ligand.

PoA Potency
Reported
EC50 2.57 nM (PoA) vs. 89.8 nM (20E) in wing disc evagination
Supports potency-tunable gene-switch research
Drosophila wing disc assay; C-20 hydroxylase-dependent activation
Ponasterone A Wing disc evagination EC50 Drosophila EcR agonist potency

Optimal Procurement and Application Scenarios for 25-Deoxyecdysone Based on Quantitative Differentiation Evidence


Crustacean Endocrinology: Studying the Ponasterone A Biosynthetic Axis and MIH Neuroendocrine Regulation

For researchers investigating ecdysteroid biosynthesis and neuroendocrine control in decapod crustaceans, 25-deoxyecdysone is the only appropriate precursor for the ponasterone A (PoA) axis. As established in Section 3 (Evidence Items 2 and 3), Y-organs secrete 25dE specifically during the premolt period, and its secretion is suppressed by MIH by 94% (vs. only 50% for ecdysone) at 10⁻⁸ M MIH [1][2]. The downstream metabolite PoA binds EcR/USP with Kd ≈ 1.2 nM, making this axis the dominant signaling pathway during premolt [3]. Studies employing ecdysone or 20E cannot recapitulate this species-specific, stage-specific endocrine architecture.

Functional Genomics: Probing Phantom (CYP306A1) C-25 Hydroxylase Activity with a Native Substrate

The Halloween gene Phantom encodes the C-25 hydroxylase essential for ecdysteroid biosynthesis, and 25-deoxyecdysone is its native substrate [4][5]. As argued in Evidence Item 5, 25dE is the only commercially accessible ecdysteroid that directly reports on Phantom activity without confounding signals from upstream or downstream enzymes. Investigators using CRISPR/Cas9 knockout, RNAi knockdown, or pharmacological inhibition of CYP306A1 must use 25dE as the substrate to detect loss of C-25 hydroxylase function; ecdysone or 20-hydroxyecdysone are downstream products that cannot reveal this enzymatic defect.

Gene-Switch Engineering: Designing Orthogonal Ligand-Receptor Pairs with Distinct Potency Profiles

25-Deoxyecdysone offers unique advantages for ecdysteroid-based gene-switch development. As demonstrated in Evidence Items 1 and 6, 25dE itself is equipotent to 20E in P1-gene transcription induction in Drosophila fat body [6], yet its downstream metabolite PoA is ~35-fold more potent than 20E in wing disc evagination assays (EC50: 2.57 nM vs. 89.8 nM) [7]. This dual identity—equipotent precursor, but metabolite with dramatically enhanced potency—enables the construction of cell-type-specific gene switches where ligand potency is tuned by the expression (or absence) of C-20 hydroxylase activity. No other ecdysteroid precursor offers this programmable potency gradient.

Metabolic Tracer Studies: Isotopic Labeling via a 4-Step Synthesis from Commercial Ecdysone

The 4-step synthesis of 25-deoxyecdysone from ecdysone, as detailed in Evidence Item 4, provides the most efficient entry point for preparing radiolabeled or stable-isotope-labeled ecdysteroid probes for metabolic tracing [8]. The Δ²⁴,²⁵ and Δ²⁵,²⁶ intermediates generated during this synthesis can be exploited for tritium incorporation, enabling the production of [³H]-25dE for Y-organ metabolism studies, receptor-binding assays, or in vivo tracing of the 25dE → PoA conversion. Procurement of unlabeled 25dE from commercial sources or its synthesis from ecdysone is the critical first step in any isotopic labeling workflow targeting the ponasterone A axis.

Application
Selection Property
Validation Focus
Crustacean Endocrinology: Ponasterone A Axis
Pathway-specific precursor for PoA biosynthesis
MIH suppression assay; PoA receptor affinity monitoring
Functional Genomics: CYP306A1 (Phantom) Studies
Native C-25 hydroxylase substrate
C-25 hydroxylation activity readout; knockout/knockdown models
Gene-Switch Engineering: Orthogonal Ligand Design
Precursor/metabolite potency differential
C-20 hydroxylase expression-dependent activation; EC50 profiling
Metabolic Tracer Studies: Isotopic Labeling
Synthetic accessibility from ecdysone (4 steps)
Tritium incorporation efficiency; Y-organ metabolic tracing
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